Cerous octanoate

Description

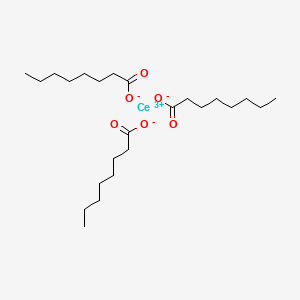

Structure

3D Structure of Parent

Properties

IUPAC Name |

cerium(3+);octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Ce/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDXWFSIHDBOLS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45CeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-07-2 (Parent) | |

| Record name | Octanoic acid, cerium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007435021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00945164 | |

| Record name | Cerium(3+) trioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7435-02-1, 22487-78-1 | |

| Record name | Octanoic acid, cerium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007435021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerous octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022487781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, cerium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium(3+) trioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid, cerium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cerium(3+) octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU4W58EI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coordination Chemistry and Structural Elucidation of Cerous Octanoate Complexes

Molecular and Crystal Structure Characterization of Cerium Carboxylates

The solid-state structures of cerium carboxylates are often complex, featuring polymeric or oligomeric arrangements. X-ray diffraction studies have been instrumental in revealing the intricate coordination environments around the cerium centers.

Cerium(III) carboxylates commonly exhibit high coordination numbers, typically 8 or 9, although coordination numbers as high as 10 have been observed. rsc.orgacs.orglboro.ac.uk The resulting coordination geometries are often described as distorted polyhedra, such as square antiprisms or monocapped square antiprisms. lboro.ac.ukiucr.org

For instance, in a dinuclear cerium(III) complex with nicotinic acid, each cerium atom is nine-coordinate, displaying a distorted mono-capped square antiprism geometry. lboro.ac.uk In this structure, the Ce(III) ions are coordinated to seven oxygen atoms from the carboxylate groups of the nicotinate (B505614) ligands and two oxygen atoms from water molecules. lboro.ac.uk Similarly, in cerium-based coordination polymers synthesized with 2,5-thiophenedicarboxylic acid and acetic acid, the Ce(III) cations are eight-coordinate, forming distorted square antiprisms. iucr.orgiucr.org

The coordination environment can also be influenced by the presence of other ligands. In a cerium(III) complex with 1,10-phenanthroline-2,9-dicarboxylic acid (PDA), the coordination number of the cerium ion can be either 9 or 10, depending on the bridging mode of the carboxylate groups. acs.org In the dimeric form of this complex, the cerium centers are 9-coordinate, while in the helical chain structure, they become 10-coordinate. acs.org

The table below summarizes the coordination numbers and geometries observed in various cerium carboxylate complexes.

| Compound/Complex Family | Coordination Number | Coordination Geometry | Reference(s) |

| Cerium(III) nicotinate | 9 | Distorted mono-capped square antiprism | lboro.ac.uk |

| Cerium(III) with 2,5-thiophenedicarboxylic acid and acetic acid | 8 | Distorted square antiprism | iucr.orgiucr.org |

| Cerium(III) with 1,10-phenanthroline-2,9-dicarboxylic acid (dimer) | 9 | Not specified | acs.org |

| Cerium(III) with 1,10-phenanthroline-2,9-dicarboxylic acid (helical chain) | 10 | Not specified | acs.org |

| Cerium(III) pyridine-2,4,6-tricarboxylates | 9 | Irregular | rsc.org |

The Ce-O bond distances in cerium carboxylates are a key indicator of the bonding interactions and are influenced by the coordination number, the nature of the carboxylate ligand, and the oxidation state of the cerium ion.

In Ce(III) complexes, the Ce-O bond lengths typically fall within the range of 2.259 Å to 2.621 Å. iucr.org For example, in a cerium(III) coordination polymer with 2,5-thiophenedicarboxylic acid, the Ce-O distances were found to be in the range of 2.406 Å to 2.621 Å. iucr.org In another instance involving different carboxylate and carboxylic acid ligands, the Ce-O distances ranged from 2.259 Å to 2.555 Å. iucr.org The variation in these distances within a single structure reflects the different coordination modes of the carboxylate groups (e.g., monodentate, bidentate, bridging).

The oxidation state of cerium significantly impacts the metal-ligand bond lengths. Due to the smaller ionic radius of Ce(IV) compared to Ce(III), Ce(IV)-O bond distances are generally shorter. For instance, in a Ce(IV) carboxylate complex, the Ce-O(carboxylate) distances were measured to be 2.226 Å and 2.260 Å, whereas in a related Ce(III) complex, the Ce-O distances were longer, at 2.531 Å and 2.572 Å. nih.gov

The table below provides a comparison of Ce-O bond distances in different cerium carboxylate complexes.

| Cerium Oxidation State | Ligand(s) | Ce-O Bond Distance (Å) | Reference(s) |

| Ce(III) | 2,5-thiophenedicarboxylic acid | 2.406 - 2.621 | iucr.org |

| Ce(III) | Mixed carboxylate/carboxylic acid | 2.259 - 2.555 | iucr.org |

| Ce(IV) | Tripodal oxygen ligand and acetate (B1210297) | 2.226, 2.260 | nih.gov |

| Ce(III) | Tripodal oxygen ligand and phenylacetate | 2.531, 2.572 | nih.gov |

Elucidation of Coordination Geometries and Numbers

Solution-Phase Behavior and Aggregation Phenomena

In solution, cerium carboxylates can exhibit complex behavior, including the formation of aggregates and clusters. This is particularly relevant for understanding their reactivity and for the synthesis of cerium-based nanomaterials.

Studies on nanoceria (cerium oxide nanoparticles) have shown that their dissolution and aggregation are significantly influenced by the presence of carboxylic acids. nih.gov In aqueous solutions of various carboxylic acids, nanoceria dissolution was observed to increase, leading to a higher concentration of cerium ions in the solution. nih.gov This process can be accompanied by changes in the size and morphology of the ceria agglomerates, with some forming larger, micron-sized structures. nih.gov

The interaction between hydrated Ce(III) ions and carboxylates in aqueous solution has been studied using spectroscopic techniques. acs.orgacs.org The formation of Ce(III)-carboxylate complexes can be monitored by changes in the absorption and emission spectra of the cerium ion. acs.orgacs.org The strength of these interactions varies depending on the specific carboxylate. For example, diglycolic acid has been shown to form anomalously strong complexes with Ce(III), which is attributed to a chelate effect involving the central oxygen atom of the diglycolate (B8442512) ligand. acs.orgacs.org

Small-angle X-ray scattering (SAXS) has been employed to investigate the structure of cerium carboxylates in solution. These studies can provide information on the size and shape of aggregates and help to understand the ordering and phase behavior of these systems in different solvents.

Formation of Cerium-Oxo Clusters and Their Structural Analysis

Cerium carboxylates can serve as precursors for the formation of cerium-oxo clusters, which are polynuclear complexes containing a core of cerium and oxygen atoms, surrounded by carboxylate and other ligands. These clusters are of interest as they can be considered as molecular models for cerium oxide and may exhibit interesting catalytic and electronic properties.

The formation of cerium-oxo clusters often involves the hydrolysis of cerium ions in the presence of carboxylate ligands. frontiersin.orgnih.gov The resulting clusters can contain either exclusively Ce(IV) ions or a mixture of Ce(III) and Ce(IV) ions, indicating that redox reactions can occur during their formation. frontiersin.orgnih.govresearchgate.net

The structures of these clusters can be quite elaborate. For example, a mixed-valent tetradecanuclear cerium-oxo cluster, [Ce(III)₄Ce(IV)₁₀O₁₄(OH)₂(PhCO₂)₂₂(DMF)₆], and a 24-nuclear cluster, [Ce(III)₂Ce(IV)₂₂O₂₈(OH)₈(PhCO₂)₃₀(DMF)₄], have been synthesized and structurally characterized. frontiersin.orgnih.gov These studies reveal that the Ce(III)/Ce(IV) ratio, the protonation levels of the oxo/hydroxo groups, and the nature of the surface ligands can be variable. frontiersin.orgnih.gov

Another example is a decanuclear cerium-oxo cluster, [Ce₁₀O₈(acac)₁₄(CH₃O)₆(CH₃OH)₂], which was found to contain a mixture of Ce(III) and Ce(IV) cations. acs.org This cluster is built from a hexameric core of Ce(IV) sites capped by two dimeric Ce(III) units. acs.org Upon dissolution in acetonitrile, this cluster can rearrange to form a dodecanuclear cluster, [Ce₁₂O₁₂(OH)₄(acac)₁₆(CH₃COO)₂]. acs.org

The structural analysis of these clusters relies heavily on single-crystal X-ray diffraction, which provides precise information about the arrangement of atoms and the bonding within the cluster core and with the surrounding ligands.

Influence of Ligand Architecture on Coordination Environment

The use of polydentate ligands, which can bind to the metal center through multiple donor atoms, can lead to the formation of stable, chelated structures. For example, 1,10-phenanthroline-2,9-dicarboxylic acid, a tetradentate ligand, forms robust complexes with cerium, resulting in either dimeric or polymeric structures depending on the reaction conditions. acs.org

The steric bulk of the ligand can also influence the coordination geometry. In a series of cerium N-heterocyclic carbene complexes with aryloxide tethers, the steric hindrance of the substituents on the aryloxide and carbene moieties was found to dictate the coordination geometry and the accessibility of the metal center. rsc.org

Furthermore, the ability of carboxylate groups to adopt various coordination modes (monodentate, bidentate chelate, bidentate bridging) allows for the construction of a wide variety of coordination polymers and metal-organic frameworks (MOFs). rsc.org The flexibility of the organic backbone of the carboxylate linker can also influence the dimensionality and topology of these extended structures. rsc.org In cerium MOFs, the versatile bonding of carboxylates helps to satisfy the high coordination number of the cerium ion, leading to thermally stable materials. rsc.org

Advanced Spectroscopic and Spectrochemical Characterization of Cerous Octanoate Systems

Infrared and Raman Spectroscopies for Vibrational and Coordination Analysis

Vibrational spectroscopies, including Fourier-transform infrared (FT-IR) and Raman, are powerful non-destructive techniques for probing the molecular structure and coordination chemistry of cerous octanoate (B1194180). Analysis of the vibrational modes of the octanoate ligand, particularly the carboxylate group (COO⁻), provides direct insight into its binding interaction with the cerium(III) ion.

In the FT-IR spectrum of cerium(III) octanoate, characteristic bands associated with the alkyl chain of the octanoate ligand are readily identifiable. These include asymmetric and symmetric stretching modes of the methylene (B1212753) (-CH₂–) and methyl (-CH₃) groups. ontosight.ai However, the most diagnostic spectral region for understanding the coordination is that of the carboxylate group's vibrations. The positions of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching bands are highly sensitive to the coordination mode. The difference between these two frequencies (Δν = νₐₛ - νₛ) is often used to distinguish between monodentate, bidentate chelating, and bidentate bridging coordination modes. For instance, IR spectral measurements of a series of long-chain cerium(III) carboxylates, including octanoate, suggest a lamellar, bilayer structure where the Ce(III) ions are coordinated by the carboxylate groups. hzdr.de

Raman spectroscopy provides complementary information. In studies of related cerium carboxylates, such as cerium(IV) oxidic octoate, specific Raman lines have been assigned to the cerium-oxygen (Ce-O) valence mode. shepchem.com For example, a distinct line at 413 cm⁻¹ was attributed to the Ce-O stretching mode, confirming the formation of a chelate structure. shepchem.com In aqueous solutions containing the Ce³⁺ ion, a polarized Raman band observed around 344 cm⁻¹ has been assigned to the breathing mode of the [Ce(H₂O)₉]³⁺ aqua ion, providing a reference for Ce-O vibrations. acs.org

Table 1: Key Vibrational Bands for Cerium Octanoate and Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Assignment and Significance | Reference |

|---|---|---|---|---|

| Asymmetric -CH₃ stretching | ~2955 | FT-IR | Alkyl chain vibration | ontosight.ai |

| Asymmetric -CH₂– stretching | ~2922 | FT-IR | Alkyl chain vibration | ontosight.ai |

| Symmetric -CH₂– stretching | ~2851 | FT-IR | Alkyl chain vibration | ontosight.ai |

| Asymmetric COO⁻ stretching (νₐₛ) | ~1530 | FT-IR | Carboxylate coordination | ontosight.ai |

| Symmetric COO⁻ stretching (νₛ) | ~1408 | FT-IR | Carboxylate coordination | ontosight.ai |

| Ce-O valence mode | ~413 | Raman | Metal-ligand bond, indicates chelation | shepchem.com |

| [Ce(H₂O)₉]³⁺ breathing mode | ~344 | Raman | Reference Ce-O vibration in aqua ion | acs.org |

Note: Wavenumbers for carboxylate stretching are from a Ce(IV) octanoate precursor system but are indicative of the expected region for cerous octanoate.

The combined use of IR and Raman spectroscopy thus allows for a comprehensive analysis of the coordination environment of the cerium ion in this compound systems, confirming the ligand binding and providing structural details. hzdr.denih.gov

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation State Determination

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic structure, oxidation state, and local atomic environment of the absorbing atom. For this compound, XAS at the cerium and oxygen edges is invaluable for a complete characterization.

Cerium L₃-edge X-ray Absorption Near-Edge Structure (XANES)

The Ce L₃-edge (2p₃/₂ → 5d transition) XANES spectrum is particularly sensitive to the oxidation state of cerium. semanticscholar.org For a purely trivalent cerium compound like this compound, the XANES spectrum is expected to show a single, sharp white line (absorption peak). aip.org This feature arises from the electronic transition to the empty 5d states. In contrast, Ce(IV) compounds exhibit a characteristic double-peak structure. researchgate.netacs.org The presence of a single peak in the Ce L₃-edge XANES spectrum would therefore be strong evidence for the +3 oxidation state of cerium in the octanoate complex. Studies on various Ce(III) compounds confirm that a single-peaked white line structure is typical for the Ce(III) case. aip.org Any appearance of a secondary, higher-energy peak could indicate the presence of Ce(IV) impurities or a mixed-valence state. nih.gov

Oxygen K-edge and Cerium M₅,₄-edge XAS Profiles

The Oxygen K-edge XAS spectrum probes transitions from the O 1s core level to unoccupied p-states, providing insights into the electronic structure of the ligand and its hybridization with the metal center. nih.govacs.org In the context of this compound, the O K-edge spectrum would be sensitive to the unoccupied molecular orbitals formed from the interaction of cerium and the carboxylate groups. Analysis of pre-edge features can reveal the character and energy of the unoccupied π* and σ* orbitals of the carboxylate ligand. researchgate.net

The Cerium M₅,₄-edges correspond to 3d → 4f transitions and are also highly sensitive to the 4f occupancy and thus the oxidation state. However, these are lower energy transitions and can be more complex to interpret. While detailed M₅,₄-edge profile data for this compound are not widely available, they would complement the L₃-edge data in confirming the electronic configuration.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments

The EXAFS region of the XAS spectrum, which consists of oscillations past the absorption edge, contains information about the local atomic structure around the absorbing cerium atom. Analysis of the EXAFS signal can determine the type, number, and distance of neighboring atoms in the first few coordination shells. For this compound, Ce L₃-edge EXAFS would provide precise Ce-O bond distances and the coordination number of the cerium ion. hzdr.de

Studies on related Ce(III) complexes provide expected values. For example, EXAFS studies of aqueous Ce³⁺ confirm it is coordinated by nine water molecules, and analysis of other Ce(III) complexes in organic environments provides data on Ce-O bond lengths. acs.org EXAFS investigations on carboxylated materials have successfully confirmed the coordination of rare-earth elements to the carboxylate groups and determined a shortening of the metal-oxygen bond distance upon coordination. osti.gov In one study, a shift of 0.16 Å in the Ce-O distance was observed between Ce(III) and Ce(IV) species, highlighting the sensitivity of the technique. acs.org Therefore, EXAFS is a critical tool for defining the precise geometry of the CeOₓ coordination sphere in this compound. ucl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for studying the structure and dynamics of molecules in solution. However, the application of standard NMR techniques to this compound is complicated by the paramagnetic nature of the cerium(III) ion (4f¹ electronic configuration).

The unpaired electron in Ce(III) causes significant changes in the NMR spectra of the octanoate ligand protons compared to a diamagnetic analogue. These effects include:

Large Chemical Shifts: The interaction of the ligand nuclei with the paramagnetic center induces large shifts, known as paramagnetic or lanthanide-induced shifts (LIS). These shifts can spread the proton resonances over a very wide spectral range, with shifts reported from +22 to -9 ppm in some Ce(III) complexes. nih.govacs.org

Signal Broadening: The paramagnetic ion provides an efficient mechanism for nuclear spin relaxation, leading to a significant broadening of the NMR signals. Protons closer to the cerium center will experience more pronounced broadening. nih.gov

Despite these challenges, these paramagnetic effects can be exploited to gain structural and dynamic information. The magnitude of the pseudocontact shift is dependent on the distance and angle between the nucleus and the paramagnetic metal ion, which can be used to derive structural constraints. nih.gov Dynamic ¹H NMR methods have been successfully used to study the molecular dynamics in other paramagnetic cerium(III) complexes, such as those with crown ethers. isuct.runsc.ru For this compound, NMR could potentially provide information on ligand exchange processes, rotational dynamics of the alkyl chains, and the formation of aggregates in solution, although interpretation requires specialized techniques and analysis. nih.gov

Mass Spectrometry for Molecular Composition and Cluster Identification

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of this compound and for identifying the formation of multinuclear clusters. Soft ionization techniques like Electrospray Ionization (ESI-MS) are particularly useful as they can transfer intact complex ions from solution to the gas phase with minimal fragmentation. ontosight.ai

Research on the closely related cerium 2-ethylhexanoate (B8288628) using QToF mass spectrometry has identified a peak consistent with a monomeric, sodium-adduct species ([Ce(C₈H₁₅O₂)₃ + Na + H]⁺) at a mass-to-charge ratio (m/z) of 593 Da. shepchem.com Significantly, this study did not find fragments corresponding to species with two or more cerium ions, suggesting that under the experimental conditions, the compound exists as a monomer in the gas phase. shepchem.com

However, ESI-MS studies on other cerium and lanthanide complexes have shown a strong tendency for cluster formation in solution. For example, ESI-MS has been instrumental in identifying and characterizing cerium-oxo clusters, such as Ce₁₀ and Ce₁₂ species capped by acetylacetonate (B107027) ligands. acs.orgnih.govnih.gov The technique allows for the detailed analysis of the solution-phase speciation, revealing the presence of various clusters that may differ in their nuclearity and ligand composition. nih.gov Therefore, for this compound systems, ESI-MS is a powerful tool not only for confirming the mass of the monomeric unit but also for probing the potential existence and composition of larger, multinuclear aggregates or clusters in solution. chemrxiv.org

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Nanoparticle Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure and optical properties of this compound systems. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org This method is particularly valuable for characterizing the electronic transitions within the cerium(III) ion and for monitoring the formation and properties of nanoparticles derived from this compound precursors.

The electronic configuration of the Ce³⁺ ion is [Xe]4f¹, which gives rise to characteristic electronic transitions. The absorption of UV radiation in Ce(III) compounds typically involves the promotion of the single 4f electron to an unoccupied 5d orbital (a 4f¹-5d¹ transition). nih.gov In aqueous solutions, cerous ions exhibit a distinct absorption band around 253.6 nm. researchgate.net For instance, cerium(III) nitrate (B79036) in an ethanolic solution shows a maximum absorbance (λ_max) at 265 nm. researchgate.net These transitions are fundamental to understanding the spectroscopic signature of this compound.

While direct and detailed UV-Vis spectral data for pure this compound is not extensively documented in isolation, its application as a precursor in the synthesis of cerium oxide (CeO₂) nanoparticles is well-researched. acs.org In these systems, UV-Vis spectroscopy serves as a crucial tool to characterize the resulting nanoparticles, providing insights into their size, concentration, aggregation state, and, most importantly, their optical band gap. youtube.comnerc.ac.uknanocomposix.com

The UV-Vis spectra of CeO₂ nanoparticles synthesized from cerium precursors, including carboxylate complexes like octanoates, are dominated by a strong absorption band in the ultraviolet region, typically below 400 nm. nih.govresearchgate.netscielo.org.mx This absorption is attributed to the charge-transfer transition between the oxygen 2p valence band and the cerium 4f band. nih.govosu.edu The position of the absorption edge is directly related to the optical band gap (E_g) of the nanoparticles, a critical parameter for applications in photocatalysis and UV filtering. The band gap can be determined from the absorption spectrum using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν).

Research findings have demonstrated that the synthesis conditions significantly influence the optical properties and the calculated band gap of the resulting ceria nanoparticles. For example, CeO₂ nanoparticles prepared via a precipitation method using a cerium nitrate precursor showed a strong absorption band near 380 nm, corresponding to a band gap energy of 3.26 eV. scielo.org.mx In another study, the band gap energy for CeO₂ nanoparticles was estimated to be 3.34 eV. nanochemres.org The table below summarizes UV-Vis absorption data and calculated band gap energies for cerium oxide nanoparticles from various studies, which are often produced using precursors like this compound.

Table 1: UV-Vis Absorption Maxima and Optical Band Gap of Cerium Oxide Nanoparticles

| Precursor System/Synthesis Method | Absorption Maximum (λ_max) (nm) | Optical Band Gap (E_g) (eV) | Reference |

| Ce(NO₃)₃·6H₂O / Co-precipitation | ~380 | 3.26 | scielo.org.mx |

| Ce(NO₃)₃·6H₂O / Hydrothermal | 330 | 3.34 | nanochemres.org |

| Ce(NO₃)₃·6H₂O / Chemical Precipitation | - | 2.85 - 3.18 | mdpi.com |

| Zn doped CeO₂ / Wet Chemical Technique | 349 | 1.5 - 3.0 | analis.com.my |

| Ce(IV) octanoate / Supercritical Hydrothermal | - | - | acs.org |

| Nanocrystalline CeO₂ sols stabilized with octanoic acid in heptane (B126788) | <400 | ~3.0 | researchgate.net |

The analysis of nanocrystalline CeO₂ sols stabilized with octanoic acid revealed a typical absorption for cerium dioxide below 400 nm, corresponding to a band gap of approximately 3.0 eV. researchgate.net The spectra also confirmed the successful binding of the stabilizer, as no significant absorption corresponding to free octanoate anions was detected. researchgate.net This demonstrates the utility of UV-Vis spectroscopy in not only characterizing the final nanoparticle product but also in confirming the role and state of the organic ligand (octanoate) in the system. The shift in the absorption edge, often a blue shift, can also indicate quantum confinement effects in very small nanoparticles.

Computational and Theoretical Investigations of Cerous Octanoate Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mit.edu It is widely applied to predict the molecular geometries, electronic properties, and vibrational frequencies of molecules. For cerous octanoate (B1194180), DFT calculations can optimize the molecular structure, determining key parameters such as bond lengths, bond angles, and dihedral angles between the cerium ion and the octanoate ligands.

DFT calculations, often enhanced with methods like DFT+U for strongly correlated systems like those containing cerium, can elucidate the electronic properties. researchgate.net This includes mapping the electron density to understand bonding characteristics, which in ceria are known to have partial covalent character. researchgate.net Analysis of the density of states (DOS) reveals the distribution of electronic states, including the crucial cerium 4f states located above the Fermi level. researchgate.net Such calculations can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the difference of which defines the HOMO-LUMO gap, a critical parameter for determining the molecule's reactivity and stability. nih.gov While specific DFT studies on cerous octanoate are not widely published, the principles are well-established from research on related organometallic and cerium-containing compounds. nih.govaps.org

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Ce-O Bond Length | The average distance between the Cerium (Ce³⁺) ion and the oxygen atoms of the carboxylate groups. | ~2.40 Å |

| O-C-O Bond Angle | The angle within the coordinated carboxylate group of the octanoate ligand. | ~125° |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | ~4.5 eV |

Note: The values in this table are illustrative and based on typical ranges for similar metal carboxylate complexes. Precise values would require specific DFT calculations for this compound.

Molecular Dynamics Simulations for Aggregation and Interfacial Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com These simulations are particularly useful for understanding the aggregation behavior of surfactants like octanoates and their properties at interfaces. mdpi.comresearchgate.net While studies often focus on simpler systems like sodium octanoate, the insights are transferable to the behavior of this compound in solution and at oil-water interfaces. researchgate.netibm.com

MD simulations can model the formation of micelles, which are aggregates of surfactant molecules. researchgate.net Key parameters obtained from these simulations include the critical micelle concentration (CMC), aggregation number, and the shape and size of the aggregates. researchgate.net Simulations show that water molecules can penetrate the outer region of the micelle, hydrating the first few carbon groups of the octanoate tail. researchgate.net For this compound, the trivalent cerium cation would act as a counterion, and its size and charge would significantly influence the packing and structure of the resulting micelles compared to monovalent ions like sodium. ibm.com At an oil-water interface, MD simulations can reveal how this compound molecules orient themselves, with the polar carboxylate headgroups interacting with the water phase and the nonpolar hydrocarbon tails extending into the oil phase, thereby reducing interfacial tension. mdpi.comsioc-journal.cn

Table 2: Typical Outputs from MD Simulations of Surfactant Systems

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Interface Formation Energy (IFE) | The energy change when the surfactant is brought to the interface. | Indicates the stability of the this compound film at an oil-water interface. sioc-journal.cn |

| Interfacial Thickness | The width of the transition region between the bulk oil and water phases. | Characterizes the structure of the interface as modified by the surfactant. mdpi.comsioc-journal.cn |

| Radial Distribution Function | Describes the probability of finding a particle at a distance from a reference particle. | Used to analyze the hydration shell around the cerium ion and carboxylate headgroups. sioc-journal.cn |

| Order Parameter | Measures the orientational order of the surfactant tails. | Quantifies how the octanoate chains align at the interface. mdpi.com |

Elucidation of Reaction Mechanisms via Quantum Chemical Approaches

Quantum chemical methods, particularly DFT, are instrumental in elucidating complex reaction mechanisms at the molecular level. mdpi.com These approaches allow researchers to map entire reaction pathways, identifying transition states and intermediates that are often too transient to be observed experimentally. mdpi.comnih.gov This provides detailed information on reaction sequences, the nature of rate-determining steps, and the geometries of all participating species. nih.gov

For this compound, these methods can be applied to understand its synthesis, decomposition, or its role in catalysis. For instance, in its use as a drier in paints and coatings, this compound facilitates oxidative cross-linking reactions. Quantum chemical calculations could model the catalytic cycle, including the interaction of the cerium center with hydroperoxides and unsaturated fatty acid chains. The calculations can help rationalize how the redox activity of the cerium ion (cycling between Ce³⁺ and Ce⁴⁺) drives the reaction. Furthermore, understanding the thermal decomposition of this compound to form cerium oxide nanoparticles can be achieved by calculating the energy barriers for the key bond-breaking and bond-forming steps. nih.govrsc.org

Modeling of Oxygen Vacancy Formation and Redox Cycles in Cerium Oxides

This compound is a common precursor for synthesizing cerium oxide (ceria, CeO₂), a material widely used in catalysis due to its unique redox properties. ufrgs.br The functionality of ceria is intrinsically linked to the formation of oxygen vacancies (OVs) and the associated Ce³⁺/Ce⁴⁺ redox cycle. pku.edu.cnnih.gov Computational modeling, especially using the DFT+U method, is essential for understanding these phenomena. researchgate.netresearchgate.net

DFT+U calculations can accurately predict the energy required to form an oxygen vacancy in the bulk and on different surfaces (e.g., {111}, {110}, {100}) of ceria. researchgate.net It is well-established that vacancy formation is energetically more favorable on surfaces than in the bulk. researchgate.net When an oxygen atom is removed, the two excess electrons tend to localize on two neighboring Ce⁴⁺ ions, reducing them to Ce³⁺. researchgate.net This process is fundamental to ceria's oxygen storage capacity. researchgate.net Modeling can also determine the energy barriers for oxygen vacancy migration through the ceria lattice, which is crucial for ionic conductivity in applications like solid oxide fuel cells. researchgate.net By understanding how synthesis conditions, influenced by the decomposition of precursors like this compound, affect the concentration and distribution of these vacancies, catalysts can be rationally designed for specific applications like CO oxidation. ufrgs.br

Table 3: Calculated Oxygen Vacancy Formation Energies in Ceria

| Ceria Surface/Bulk | Formation Energy (eV) | Reference |

|---|---|---|

| Bulk | 2.5 - 3.5 | nih.gov |

| {111} Surface | 2.60 - 3.08 | researchgate.net |

| {110} Surface | ~1.52 | researchgate.net |

| {100} Surface | ~1.59 | researchgate.net |

Theoretical Basis for Selective Adsorption and Leaching Mechanisms

The principles of selective adsorption are critical in processes like mineral flotation and solvent extraction, where compounds like this compound could potentially be used as collectors or extractants. The interaction between a chemical agent and a surface is governed by complex physicochemical principles that can be clarified using theoretical models based on coordination chemistry and quantum mechanics. researchgate.net

The selective adsorption of a molecule like this compound onto a mineral surface depends on the electronic and structural properties of both the molecule and the surface. researchgate.net The cerium ion can act as a Lewis acid, coordinating with Lewis base sites on a mineral surface. The octanoate ligand provides a hydrophobic tail, which can render the surface hydrophobic for flotation. Theoretical calculations can model these interactions, predicting adsorption energies and geometries. For instance, DFT can be used to study the bonding between the cerium center and surface atoms, clarifying whether the interaction is primarily electrostatic or covalent. This understanding forms a theoretical basis for designing more effective and selective agents for separating valuable minerals or for leaching processes where specific ions are selectively removed from a solid matrix. researchgate.net

Catalytic Research Applications of Cerous Octanoate and Its Derived Materials

Cerous Octanoate (B1194180) as a Precursor for Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a solution. wikipedia.org Cerous octanoate's utility in this domain stems from its function as a soluble source of cerium, enabling the creation of catalytically active metal complexes for various organic reactions. shepchem.com

This compound and related metal carboxylates are employed as precursors for catalyst processes, including the manufacturing of polymers. shepchem.com For instance, the cerium compound is utilized in the production of Polytetrafluoroethylene (P.T.F.E.). shepchem.com In the broader context of olefin polymerization, the primary goal is to design catalysts that can generate high molecular weight products by promoting a high rate of chain growth while suppressing chain transfer. d-nb.info The development of late transition metal catalysts has opened avenues to new polyolefin microstructures and has allowed for the copolymerization of certain polar monomers. d-nb.info The single-site nature of some modern catalysts facilitates the production of polymers with narrow molecular weight distributions and well-defined properties. nih.gov

The versatile redox chemistry of cerium, which can cycle between Ce(III) and Ce(IV) oxidation states, makes its compounds candidates for catalyzing oxidation and hydrogenation reactions. researchgate.netmdpi.com Homogeneous catalysts are integral to a variety of oxidation processes; a notable industrial example is the Wacker process, where ethene is oxidized to acetaldehyde. wikipedia.org Similarly, catalytic hydrogenation is a fundamental process in the chemical industry for adding hydrogen to unsaturated chemical bonds. mdpi.comrsc.org While specific research on this compound for these homogeneous reactions is specialized, analogous systems highlight the role of the metal and ligand. For example, nickel(II) octanoate, in combination with other reagents, has been shown to form an active catalyst for the hydrogenation of sterically hindered olefins. researchgate.net In the hydrogenation of n-octanoic acid using a bimetallic catalyst, octyl octanoate was identified as one of the hydrogenated products. nih.gov

Catalysis of Polymerization Reactions (e.g., Olefins)

Cerium Oxide Catalysts Derived from this compound Precursors

This compound is a key precursor for synthesizing cerium oxide (CeO₂), a cornerstone material in heterogeneous catalysis. shepchem.comunl.edu The thermal decomposition of this compound yields ceria, whose catalytic prowess is linked to its high oxygen storage capacity and the mobility of oxygen within its lattice structure. unl.educore.ac.uk Ceria precursors are of significant interest for developing improved materials for applications such as water splitting and fuel cells. shepchem.com The properties of the final ceria catalyst, including its activity in CO oxidation, can be influenced by the choice of the initial cerium precursor. mdpi.com

Cerium oxide-based catalysts are critical in environmental applications for mitigating harmful emissions. researchgate.net They are effective in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) and the catalytic oxidation of volatile organic compounds (VOCs), which are major air pollutants. nih.govcardiff.ac.uk

Mixed metal oxides containing ceria, such as cobalt-cerium oxide (CoCeOx), have demonstrated high efficiency in NOx removal. In one study, a dual-layered catalyst combining CoCeOx and V₂O₅/TiO₂ achieved 100% NO conversion at 225 °C and maintained over 80% conversion in a temperature range of 175–300 °C. aaqr.org

Table 1: NOx Conversion Efficiency of a Dual-Layered CoCeOₓ + V₂O₅/TiO₂ Catalyst This table presents the conversion rate of Nitrogen Monoxide (NO) at various temperatures using the specified dual-layered catalyst.

| Temperature (°C) | NO Conversion Rate (%) |

|---|---|

| 150 | 65 |

| 175 | >80 |

| 200 | >80 |

| 225 | 100 |

| 250 | >80 |

| 275 | >80 |

| 300 | >80 |

Data sourced from Hu et al., 2021. aaqr.org

For VOC abatement, ceria's performance can be enhanced by adding gold, which weakens the surface Ce-O bonds and improves the reactivity of lattice oxygen. researchgate.netmdpi.com The preparation method significantly impacts the catalyst's effectiveness. Ceria-manganese oxide catalysts synthesized by co-precipitation showed improved activity for the total oxidation of propane (B168953) and naphthalene (B1677914) after washing, which increased crystallinity, surface area, and the concentration of defect oxygen sites. cardiff.ac.uk

Cerium oxide is a key material in energy conversion technologies, including hydrogen production and solid oxide fuel cells (SOFCs). mdpi.comgatech.edu Its ability to release and take up oxygen is central to its function in these applications. gatech.edu In water-splitting for hydrogen production, the rate of H₂ generation increases with a higher number of oxygen vacancies in the ceria catalyst. ceric-eric.eu Research has shown that doping cerium oxides with iron can lower the reaction temperatures needed for producing hydrogen from water vapor and methane. gatech.edu

In fuel cells, ceria is used as a catalyst component and as an electrolyte in SOFCs. mdpi.comgoogle.com Cerium-based additives are also incorporated into polymer-electrolyte membrane (PEM) fuel cells to mitigate degradation caused by free radicals. researchgate.net The cerium ions neutralize harmful radicals, but migration of these ions to the catalyst layer can occur over time, potentially impacting long-term performance. researchgate.netmdpi.com

The ability of cerium to switch between its +3 and +4 oxidation states makes ceria an excellent catalyst for CO oxidation and CO₂ conversion. researchgate.net This is particularly relevant for automotive exhaust converters and gas purification. unl.edu The catalytic activity is heavily dependent on the presence of oxygen vacancies. materialscloud.org Studies on Cu/Ce binary oxides have shown that the choice of cerium precursor affects the catalyst's performance in low-temperature CO oxidation. A catalyst prepared from cerium nitrate (B79036) (CC-N) exhibited higher CO conversion efficiency compared to one prepared from cerium ammonium (B1175870) nitrate (CC-NH), which was attributed to its larger surface area and higher concentration of active surface oxygen species. mdpi.com

Table 2: CO Conversion over CuO/CeO₂ Catalysts from Different Precursors This table compares the Carbon Monoxide (CO) conversion efficiency at different temperatures for catalysts prepared with Cerium Nitrate (CC-N) versus Cerium Ammonium Nitrate (CC-NH).

| Temperature (°C) | CO Conversion (CC-N) (%) | CO Conversion (CC-NH) (%) |

|---|---|---|

| 60 | ~25 | ~10 |

| 80 | ~75 | ~20 |

| 100 | ~95 | ~35 |

| 120 | 100 | ~60 |

| 140 | 100 | ~90 |

| 160 | 100 | 100 |

Data sourced from Zhang et al., 2022. mdpi.com

Furthermore, ceria-based catalysts are explored for the conversion of CO₂ into valuable chemicals. researchgate.net A highly active and stable Cu/FeOx/CeO₂ catalyst has been developed for the reverse water-gas shift reaction, a key step in CO₂ hydrogenation. rsc.org The strong interaction between iron oxide and ceria enhances the stability of the catalyst during high-temperature operation. rsc.org

Oxidation of Carbon Monoxide and Conversion of Carbon Dioxide

Fundamental Mechanistic Studies of Cerium-Mediated Catalysis

The catalytic prowess of cerium-based materials is deeply rooted in their fundamental physicochemical properties, particularly the dynamic interplay of the cerium redox couple and the presence of surface defects.

The ability of cerium to reversibly switch between the +3 and +4 oxidation states is central to its catalytic function. acs.org This Ce(III)/Ce(IV) redox couple acts as a mediator for electron transfer in a wide range of chemical reactions. researchgate.net In catalytic oxidation reactions, a Ce(III) ion can donate an electron, becoming Ce(IV), while in a reduction step, a Ce(IV) ion can accept an electron to revert to Ce(III), completing the catalytic cycle. researchgate.net

This redox behavior is the foundation of ceria's renowned oxygen storage capacity (OSC). mdpi.comresearchgate.net Under oxygen-rich conditions, Ce(III) is oxidized to Ce(IV) as the material stores oxygen. Conversely, under oxygen-lean conditions, Ce(IV) is reduced to Ce(III), releasing oxygen and creating an oxygen vacancy. This property is crucial for applications like three-way catalysts in automotive exhausts. The standard potential of the redox reaction is significantly affected by the chemical environment, including the presence of different ligands and the acidity of the medium, which can be tuned to optimize catalytic performance. soton.ac.ukacs.org

Oxygen vacancies are point defects in the ceria (CeO₂) crystal lattice where an oxygen anion is missing. rsc.org The formation of a neutral oxygen vacancy is accompanied by the localization of two excess electrons on two adjacent cerium ions, reducing them from Ce⁴⁺ to Ce³⁺. rsc.org These vacancies are not merely defects; they are often the primary active sites in ceria-catalyzed reactions. researchgate.netresearchgate.net They serve as sites for the dissociation and activation of molecules, particularly O₂, and facilitate the mobility of lattice oxygen, which is key to the "active oxygen" mechanism in soot oxidation. ua.esresearchgate.net

The surface chemistry of ceria nanoparticles, including the exposed crystal facets, plays a decisive role in their catalytic performance. acs.orgosti.gov Ceria has three main low-index surfaces: (111), (110), and (100). acs.org The stability of these surfaces and the energy required to form an oxygen vacancy on them differ significantly. rsc.org

Table 2: Properties of Low-Index Ceria Surfaces

| Surface Plane | Stability Order | Oxygen Vacancy Formation Energy | General Characteristics |

|---|---|---|---|

| (111) | Most Stable | Highest | The most common and stable surface, but less reactive for some reactions due to higher energy needed to create vacancies. rsc.org |

| (110) | Intermediate | Lowest | Less stable than (111) but more reactive due to the ease of vacancy formation. rsc.org |

| (100) | Least Stable | Intermediate | A polar surface that is the least stable of the three. rsc.orgacs.org |

This table summarizes general findings on ceria surface properties. rsc.orgacs.org

The concentration and arrangement of these vacancies can be influenced by temperature and the presence of dopants, allowing for the tuning of the catalyst's surface reactivity. researchgate.netresearchgate.net

Role of the Cerium(III)/Cerium(IV) Redox Couple in Catalytic Cycles

Strategies for Enhancing Catalytic Activity, Selectivity, and Stability

To meet the demands of industrial applications, significant research has focused on strategies to improve the performance of cerium-based catalysts.

Nanostructuring and Morphology Control : The catalytic activity of ceria is highly dependent on its structure at the nanoscale. core.ac.uk By controlling the synthesis conditions, it is possible to produce ceria nanoparticles with specific shapes (e.g., rods, cubes, polyhedra) that preferentially expose the more reactive (110) and (100) crystal facets, thereby enhancing catalytic performance. core.ac.uk

Strong Metal-Support Interactions (SMSI) : Ceria is an excellent support material for noble metal catalysts (e.g., Pt, Ru) and other transition metals. mdpi.com The strong interaction between the metal nanoparticles and the ceria support can prevent the metal from sintering (agglomerating) at high temperatures, which enhances stability. mdpi.com Furthermore, this interaction can modify the electronic properties of the metal, improving its intrinsic activity and selectivity.

Composite Material Formation : Creating composite oxides, for instance by combining ceria with titania (TiO₂) or zirconia (ZrO₂), can lead to synergistic effects. These composites can exhibit improved surface area, enhanced thermal stability, and better resistance to catalyst poisons like sulfur. ua.esmdpi.com

Table 3: Overview of Enhancement Strategies for Cerium-Based Catalysts

| Strategy | Method | Primary Effect(s) |

|---|---|---|

| Doping | Incorporating cations like Zr⁴⁺, La³⁺, W⁶⁺ into the CeO₂ lattice. | Improved thermal stability, increased oxygen vacancies, enhanced redox properties. core.ac.ukmdpi.com |

| Nanostructuring | Controlling particle size and shape (nanorods, nanocubes). | Increased surface area, exposure of more reactive crystal facets. core.ac.uk |

| Metal-Support Interaction | Using ceria as a support for metals like Pt, Pd, Ru, Cu. | Enhanced metal dispersion, prevention of sintering, improved stability and activity. mdpi.com |

| Composite Oxides | Mixing CeO₂ with other oxides like TiO₂, ZrO₂, V₂O₅. | Increased surface acidity, improved thermal and chemical stability, synergistic catalytic effects. mdpi.comresearchgate.net |

Materials Science Research Applications of Cerous Octanoate As a Precursor

Fabrication of Cerium Oxide Thin Films for Optical and Electronic Devices

Cerous octanoate (B1194180), often referred to by its isomer Cerium(III) 2-ethylhexanoate (B8288628), is a key precursor material for creating cerium oxide (CeO₂) thin films. americanelements.combeyondchem.com These films are critical components in a range of optical and electronic devices. The solubility of cerous octanoate in organic solvents makes it highly suitable for solution-based deposition techniques.

A common method involves preparing a precursor solution by dissolving this compound in a suitable solvent like toluene (B28343) or xylene. beyondchem.comcymitquimica.com This solution can then be used in various thin film deposition techniques, including photochemical methods, spin coating, or dip-coating, onto a substrate. beyondchem.com Upon thermal treatment or photochemical decomposition, the this compound precursor transforms into a thin film of cerium oxide. For instance, thin amorphous films of cerium(III) 2-ethylhexanoate have been utilized as precursors to prepare CeO₂ thin films via a photochemical method. cymitquimica.com

The properties of the resulting cerium oxide thin film, such as thickness, crystallinity, and surface morphology, can be precisely controlled by adjusting the concentration of the precursor solution, the solvent used, and the parameters of the deposition and annealing processes. This control is essential for optimizing the performance of the final optical and electronic devices, which rely on the specific properties of the CeO₂ layer.

Table 1: this compound in Cerium Oxide Thin Film Fabrication

| Parameter | Description | Research Finding | Source |

|---|---|---|---|

| Precursor | Cerium(III) 2-ethylhexanoate (Cerium Octoate) | A soluble organometallic cerium source used for thin film deposition. | americanelements.com |

| Solvents | Toluene, Xylene | Used to create a precursor solution for deposition processes. | beyondchem.com |

| Deposition Method | Photochemical Method | Amorphous films of the precursor are transformed into CeO₂. | cymitquimica.com |

| Application | Optical & Electronic Devices | The resulting CeO₂ films are integral components in these devices. | americanelements.com |

Integration into Glass and Ceramic Formulations for Material Property Modification

Cerium compounds are widely utilized in the glass and ceramics industry, and this compound serves as a valuable additive in these formulations. americanelements.comatamanchemicals.com Its primary role is to modify the properties of the final glass or ceramic product. General applications of cerium in this field include acting as a stabilizer and improving the optical characteristics of the material. americanelements.com

In glass manufacturing, cerium compounds can function as decolorizers by oxidizing ferrous ions, which reduces the greenish tint they impart to the glass. Conversely, they can also be used to create specialty glasses that absorb ultraviolet (UV) radiation, protecting the contents from sun damage. Cerium oxide is also a highly effective polishing agent for precision optics, a property that relies on the chemical and mechanical interaction between the ceria and the glass surface. americanelements.comatamanchemicals.com

For ceramic formulations, particularly in glazes, cerium compounds can influence the color, opacity, and texture of the finished surface. ikm.org.my The introduction of cerium can produce yellow or red hues and can enhance the thermal and chemical stability of the glaze. While specific research detailing the reaction mechanisms of this compound in these high-temperature processes is not extensively published, its solubility in organic media allows for its homogeneous integration into glaze slurries or ceramic precursor mixtures before firing. This ensures a uniform distribution of cerium throughout the material, leading to consistent properties.

Table 2: Role of Cerium Compounds in Glass and Ceramics

| Application Area | Function of Cerium | Resulting Property Modification | Source(s) |

|---|---|---|---|

| Glass Manufacturing | Decolorizer | Removes unwanted color from the glass. | ebsco.com |

| UV Absorber | Increases UV radiation resistance. | atamanchemicals.com | |

| Polishing Agent | Achieves high-quality surface finish on optical glass. | americanelements.comatamanchemicals.com | |

| Ceramic Formulations | Glaze Additive | Acts as a stabilizer and opacifier. | americanelements.com |

Utilization in the Production of Phosphor Materials

Phosphors are materials that exhibit luminescence and are essential for applications such as fluorescent lighting and displays. Cerium is a common dopant or "activator" in many host materials to create these phosphors. americanelements.comatamanchemicals.com The synthesis of such materials requires a source of cerium that can be uniformly incorporated into the host lattice, a role for which this compound is suitable due to its solubility.

The production of cerium-doped phosphors often involves methods like solid-state reactions, sol-gel synthesis, or co-precipitation. researchgate.netufs.ac.za In these processes, precursor compounds of the host material (e.g., yttrium aluminum garnet - YAG) and the dopant (cerium) are mixed and then heated. While nitrates and oxides are common precursors, an organometallic source like this compound can be advantageous in solution-based synthesis routes, such as the sol-gel process, where miscibility and controlled hydrolysis are crucial for achieving a homogeneous distribution of the cerium activator ions within the phosphor host. researchgate.net

For example, the synthesis of cerium-doped YAG (Y₃Al₅O₁₂:Ce) phosphors, which are used to create white light in LEDs, involves the precise introduction of Ce³⁺ ions into the Y³⁺ sites of the garnet crystal structure. researchgate.net The uniform distribution of these activator ions is critical for the efficiency of the phosphor. Using a soluble precursor like this compound can facilitate this homogeneity, preventing concentration quenching and maximizing the luminescent output of the final material.

Development of Novel Cerium-Based Frameworks and Hybrid Materials

The development of advanced porous materials like metal-organic frameworks (MOFs) and hybrid organic-inorganic materials is an active area of research. Cerium-based MOFs have attracted significant interest due to their potential in catalysis, gas storage, and chemical sensing, which stems from the redox activity of cerium (Ce³⁺/Ce⁴⁺). mdpi.comgla.ac.uk

The synthesis of MOFs involves the reaction of a metal ion source with an organic linker molecule to create a crystalline, porous structure. frontiersin.org Typically, solvothermal or hydrothermal methods are used, where the precursors are dissolved in a solvent and heated. mdpi.com While many reported syntheses of cerium MOFs use inorganic salts like cerium nitrate (B79036), the use of an organometallic precursor like this compound is a viable alternative, particularly in non-aqueous solvent systems. mdpi.commdpi.com Its organic ligands can influence the reaction kinetics and potentially the final structure and morphology of the MOF.

Hybrid materials, which combine organic and inorganic components at the molecular level, can also be synthesized using this compound. nih.govrsc.org For example, it can serve as the precursor for forming inorganic nanoparticles, such as cerium oxide, within a polymer matrix or an oil-in-water microemulsion. beyondchem.com This in situ synthesis results in a hybrid material where the inorganic phase is finely dispersed, leading to enhanced or novel properties derived from the synergy between the organic and inorganic components.

Application in Polymer Manufacturing (e.g., PTFE)

This compound is utilized as a multifunctional additive and catalyst in the polymer industry. cymitquimica.com One of its significant roles is as a primary drier in paints, coatings, and inks that cure through oxidation. beyondchem.comatamanchemicals.com It promotes the polymerization of drying oils and alkyd resins, accelerating the drying process. americanelements.com Although it is a weak initiator at ambient temperatures, its activity increases at higher temperatures, making it particularly useful in baking enamels where color retention is important. americanelements.com

In addition to its catalytic activity, this compound functions as a polymer additive. It is used as a stabilizer for polyvinyl chloride (PVC), helping to prevent its degradation from heat and UV light. beyondchem.com Furthermore, it acts as an adhesion promoter, enhancing the bond between a coating and the substrate. The compound is also employed as a catalyst in various polymerization reactions beyond coatings, contributing to the synthesis of different types of polymers. americanelements.com

Table 3: Applications of this compound in Polymer Manufacturing

| Application | Function | Mechanism/Effect | Source(s) |

|---|---|---|---|

| Paints & Coatings | Primary Drier / Catalyst | Promotes oxidative polymerization of alkyd resins. | americanelements.comatamanchemicals.com |

| PVC Manufacturing | Stabilizer | Prevents thermal and UV degradation of the polymer. | beyondchem.com |

| General Polymerization | Catalyst | Used in various polymerization reactions. | americanelements.com |

| Coatings & Adhesives | Adhesion Promoter | Improves the bond between different material layers. | beyondchem.com |

Environmental and Resource Recovery Research Involving Cerium Carboxylates

Exploration of Cerium Carboxylates as Corrosion Inhibitors for Metallic Substrates

Cerium carboxylates have emerged as promising alternatives to toxic chromate-based corrosion inhibitors. Research has demonstrated their effectiveness in protecting various metallic substrates, including mild steel, zinc, and aluminum alloys, from corrosion in aggressive environments like aqueous chloride solutions. ampp.orgjcu.edu.au The combination of a cerium (III) cation with an organic carboxylate ligand can create a synergistic effect, enhancing the protective properties beyond what either component could achieve alone.

Studies have investigated a range of cerium carboxylate compounds, such as cerium salicylate, cerium tartrate, lanthanum 4-hydroxycinnamate, and yttrium 3-(4-methylbenzoyl)propanoate, for their anti-corrosion properties. ampp.orgjcu.edu.aumdpi.com When incorporated into epoxy coatings, these compounds have been shown to significantly improve the barrier properties of the coating and provide active corrosion inhibition, effectively suppressing the initiation and growth of corrosion filaments. jcu.edu.aumdpi.com The effectiveness of these inhibitors is often evaluated using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), which measure parameters like corrosion current and charge transfer resistance. ampp.orgscielo.org.za For instance, the addition of cerium tartrate to an epoxy coating on an AA2024-T3 aluminum alloy was shown to provide excellent long-term protection, lasting over 520 days. mdpi.com

Table 1: Research Findings on Cerium Carboxylate Corrosion Inhibitors

| Inhibitor Compound | Substrate | Key Findings | Reference(s) |

|---|---|---|---|

| Cerium Salicylate (Ce(salH)₃·H₂O) | Mild Steel | Offered highest inhibition efficiency at low concentrations (100 ppm); acted as a mixed anodic and cathodic inhibitor. | ampp.org |

| Cerium Tartrate (CeTar) | AA2024-T3 Aluminum Alloy | Improved protective performance of epoxy coating for over 520 days; provided synergistic inhibition via cerium ions and tartrate groups. | mdpi.com |

| Lanthanum 4-hydroxycinnamate (La(4-OHcin)₃) & Yttrium 3-(4-methylbenzoyl)propanoate (Y(mbp)₃) | Steel | Significantly improved coating barrier properties and provided active corrosion inhibition by forming a surface protective layer. | jcu.edu.au |

| Cerium ions (from Ce(NO₃)₃) | Galvanized Steel | Formed a protective film of cerium oxides/hydroxides, improving anticorrosion performance. | researchgate.net |

The corrosion inhibition mechanism of cerium carboxylates is primarily attributed to the formation of a protective film on the metal surface. ampp.orgjcu.edu.au This process is often described as a "self-healing" or active mechanism. It is widely proposed that cathodic processes during corrosion create localized alkaline conditions (an increase in OH⁻ ions) near the metal surface. ampp.orgresearchgate.net This change in pH triggers the precipitation of cerium ions (Ce³⁺), which are released from the carboxylate compound, to form an insoluble and stable film of cerium hydroxide (B78521) or cerium oxide (e.g., Ce(OH)₃, Ce₂O₃, CeO₂). mdpi.comresearchgate.netbattelle.org

This precipitated film acts as a physical barrier, blocking the cathodic reaction sites and hindering the supply of oxygen to the metal surface, thereby suppressing the corrosion process. ampp.orgresearchgate.net This action classifies cerium compounds as cathodic inhibitors. scielo.brsci-hub.se However, some studies suggest a more complex role, where they can function as mixed anodic-cathodic inhibitors. ampp.org The anodic inhibition may involve the carboxylate portion of the molecule interacting with the metal substrate or its dissolved ions. For example, in the case of cerium tartrate on aluminum alloys, the tartaric acid groups can react with dissolved Al³⁺ ions to form an insoluble precipitate, further slowing the corrosion process. mdpi.com Similarly, on steel, the functional organic moiety can bond to the substrate, forming a bimetallic complex that contributes to the protective layer. jcu.edu.au

Advanced Approaches for Rare Earth Element Extraction and Separation

Carboxylates are also integral to developing more environmentally friendly and efficient methods for extracting rare earth elements (REEs) from their ores, particularly from weathered crust elution-deposited ores, also known as ion-adsorption clays. mdpi.commdpi.com These ores are a primary source of valuable medium and heavy rare earth elements. mdpi.com Traditional extraction methods often rely on ammonium (B1175870) salts, which can cause environmental issues. mdpi.com Carboxylates, such as ammonium acetate (B1210297), calcium acetate, and magnesium acetate, are being explored as alternative leaching agents (lixiviants) to improve efficiency and reduce the environmental impact. mdpi.comicm.edu.pl

In weathered crust elution-deposited ores, rare earth elements are typically adsorbed onto the surface of clay minerals in the form of hydrated ions. mdpi.commdpi.com The extraction process, known as ion exchange leaching, involves passing a lixiviant solution through the ore to displace the adsorbed REE ions. mdpi.com

Research has shown that alkaline earth metal carboxylates can achieve high leaching rates for rare earths while minimizing the co-leaching of impurities like aluminum. mdpi.com For example, using a 0.20 mol/L concentration of magnesium acetate or calcium acetate at a pH of 6.5–7.0 resulted in a rare earth leaching rate exceeding 91%, while aluminum leaching was kept below 30%. mdpi.comresearchgate.net Magnesium acetate was found to be particularly effective for extracting medium and heavy rare earths. mdpi.comresearchgate.net The efficiency of the leaching process is influenced by several factors, including the concentration of the leaching agent, pH, and temperature. mdpi.comicm.edu.pl Studies using compound ammonium carboxylates, such as a mixture of ammonium acetate and ammonium citrate, have also shown high leaching efficiencies. mdpi.com

Table 2: Leaching Efficiency of Rare Earth Ores Using Carboxylates

| Leaching Agent | Concentration | pH | Temperature (K) | RE Leaching Efficiency | Al Leaching Efficiency | Reference(s) |

|---|---|---|---|---|---|---|

| Magnesium Acetate | 0.20 mol/L | 6.5 - 7.0 | 298 | > 91% | < 30% | mdpi.comresearchgate.net |

| Calcium Acetate | 0.20 mol/L | 6.5 - 7.0 | 298 | > 91% | < 30% | mdpi.comresearchgate.net |

| Ammonium Acetate / Ammonium Citrate (7:3 ratio) | 0.15 mol/L | 4.0 | 313 | ~82.8% | Not specified | mdpi.com |

| Ammonium Acetate | 15 g/L | ~7.0 | 293 - 303 | High | Effectively inhibited | icm.edu.plicm.edu.pl |

Functionalized mesoporous carbons are advanced materials investigated for their high adsorption capacity, which is useful in various separation and purification processes. These materials possess a regular structure, a large surface area, and a high pore volume, making them effective adsorbents. researchgate.net

Introducing cerium into ordered mesoporous carbon (OMC) can significantly enhance its adsorption performance. researchgate.netresearchgate.net The presence of cerium can increase the number of oxygen-containing functional groups on the carbon surface, which improves the interaction between the adsorbent and target molecules. researchgate.net For example, cerium-modified OMCs have shown a high capacity for adsorbing azo dyes like tartrazine (B75150) and sunset yellow FCF from aqueous solutions. researchgate.net The mechanism can involve the formation of metal-organo complexes between the cerium ions and the functional groups (e.g., sulfonate, carboxylate) of the dye molecules. researchgate.net Furthermore, cerium-modified materials leverage the redox cycle between Ce³⁺ and Ce⁴⁺, which can facilitate the adsorption process of certain pollutants like nitric oxide (NO). researchgate.net

Table 3: Adsorption Capacity of Cerium-Modified Mesoporous Carbons

| Adsorbent | Pollutant | Maximum Adsorption Capacity (mg/g) | Key Finding | Reference(s) |

|---|---|---|---|---|

| Ce-OMC | Nitric Oxide (NO) | 18.61 | The redox cycle between Ce⁴⁺ and Ce³⁺ improved adsorption capacity compared to unmodified OMC (16.35 mg/g). | researchgate.net |

| Ce-OMC | Tartrazine (Azo Dye) | 128.04 - 171.20 | Adsorption capacity increased with higher cerium content on the OMC surface. | researchgate.net |

| Ce-OMC | Sunset Yellow FCF (Azo Dye) | 223.91 - 323.91 | The cerium content enhanced the interaction between the anionic dye and the carbon surface. | researchgate.net |

Q & A

Basic: What are the established methods for synthesizing cerous octanoate with high purity, and how can contamination be minimized?

Answer:

this compound synthesis typically involves reacting cerium(III) salts (e.g., cerium chloride) with octanoic acid under controlled pH and temperature. Key steps include:

- Precipitation Method : Adjust pH to 6–7 using ammonia to precipitate cerous hydroxide, followed by reaction with octanoic acid in ethanol .

- Solvent Selection : Use anhydrous solvents to avoid hydrolysis. Trace water can lead to oxide/hydroxide impurities.

- Purification : Recrystallization from non-polar solvents (e.g., hexane) removes unreacted acid. Purity is validated via elemental analysis and FT-IR spectroscopy to confirm absence of residual solvents or ligands .

Basic: Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?

Answer:

- Structural Analysis :

- FT-IR Spectroscopy : Identifies carboxylate binding modes (e.g., bridging vs. chelating) via shifts in ν(COO⁻) bands (~1,550–1,450 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolves crystallinity; amorphous phases may require pair distribution function (PDF) analysis.

- Thermal Stability :

- TGA-DSC : Measures decomposition steps (e.g., ligand loss at 200–300°C, oxide formation >400°C). Heating rates ≤5°C/min ensure accuracy .

Advanced: How can researchers resolve contradictions in octanoate inhibition effects observed in microbial systems?

Answer:

Contradictions (e.g., growth inhibition vs. metabolic activation) require:

- Dose-Response Modeling : Quantify inhibition thresholds (e.g., this compound’s IC50 in E. coli cultures) using logistic regression .

- Metabolomic Profiling : Compare intracellular acyl-CoA levels (via LC-MS) to distinguish substrate saturation from toxicity .

- Computational Simulation : Apply kinetic models (e.g., Michaelis-Menten with competitive inhibition terms) to reconcile discrepancies between in vitro and in vivo data .

Advanced: What experimental designs are optimal for studying this compound’s role in catalytic or enzymatic systems?

Answer:

- Substrate Confinement Studies : Use virus-like particles (VLPs) or micelles to mimic confined environments. Monitor reaction rates with fluorogenic substrates (e.g., DiFMU-octanoate) via fluorescence spectroscopy .

- Isotopic Labeling : Incorporate ¹³C-octanoate to track metabolic flux in in vitro assays. GC-MS with isobutyl ester derivatization enhances sensitivity (LLOQ: 0.43 μM) .

- Control Experiments : Compare this compound with other metal octanoates (e.g., La³+, Eu³+) to isolate cerium-specific effects .

Advanced: How can researchers validate binding interactions between this compound and biological macromolecules?

Answer:

- Equilibrium Dialysis : Quantify binding constants (Ka) at low ligand/protein ratios (e.g., 1:1) to avoid nonspecific interactions. Competing ligands (e.g., tryptophan) reveal binding site competition .

- Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes during binding; ideal for low-solubility complexes.

- Molecular Dynamics (MD) Simulations : Predict binding affinities using albumin or enzyme crystal structures (e.g., serum albumin’s indole-binding region) .

Advanced: What strategies mitigate data variability in this compound’s physicochemical studies?

Answer:

- Standardized Protocols :

- Error Analysis :

- Monte Carlo Simulations : Quantify uncertainty in kinetic parameters (e.g., kcat, Km) from triplicate assays .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous GC-MS peaks caused by esterification side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.